Abt-107

説明

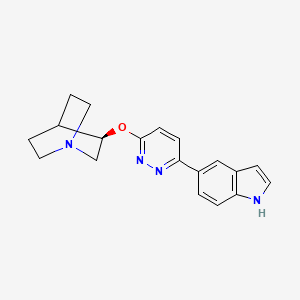

Structure

3D Structure

特性

IUPAC Name |

5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKNJAQKVPBDSC-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855291-54-2 | |

| Record name | ABT-107 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-107 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abt-107: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-107 is a potent and selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory, such as the hippocampus and cortex. Its high affinity and selectivity for the α7 nAChR have positioned it as a significant compound in neuroscience research, particularly in the exploration of therapeutic strategies for cognitive deficits observed in Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective α7 nAChR Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the α7 subtype of neuronal nicotinic acetylcholine receptors.[1] this compound exhibits high-affinity binding to both human and rat α7 nAChRs.[1] This interaction triggers the opening of the ion channel, leading to an influx of cations, primarily calcium (Ca2+), into the neuron. This influx of calcium is a critical initiating event for a cascade of downstream intracellular signaling pathways that are believed to underlie the pro-cognitive and neuroprotective effects of this compound.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data characterizing the in vitro pharmacology of this compound.

| Parameter | Species/System | Radioligand/Assay | Value | Selectivity | Reference |

| Binding Affinity (Ki) | |||||

| α7 nAChR | Rat Cortex | [3H]A-585539 | 0.2 nM | >100-fold vs. non-α7 nAChRs | [1] |

| Human Cortex | [3H]A-585539 | 0.6 nM | [1] | ||

| [3H]Methyllycaconitine (MLA) | 7 nM | [1] | |||

| Functional Potency (EC50) | |||||

| α7 nAChR | Human (Xenopus oocytes) | Total Charge Measurement | 50 nM | Potent agonist activity | |

| Rat (Xenopus oocytes) | Total Charge Measurement | 90 nM |

Downstream Signaling Pathways

Activation of the α7 nAChR by this compound initiates several key intracellular signaling cascades implicated in neuroprotection and synaptic plasticity.

ERK/CREB Pathway Activation

This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). The ERK/MAPK pathway is a crucial mediator of synaptic plasticity and cell survival. Activated ERK can translocate to the nucleus and phosphorylate transcription factors like CREB. Phosphorylated CREB, in turn, modulates the expression of genes involved in learning, memory, and neuronal survival.

Caption: this compound activates the ERK/CREB signaling cascade.

Modulation of GSK3β and Tau Phosphorylation

This compound has been observed to increase the phosphorylation of glycogen synthase kinase 3β (GSK3β) at its inhibitory serine-9 residue. GSK3β is a key kinase involved in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of Alzheimer's disease. By promoting the inhibitory phosphorylation of GSK3β, this compound can reduce its activity, thereby leading to a decrease in tau hyperphosphorylation.

Caption: this compound modulates GSK3β activity to reduce tau phosphorylation.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR and other receptors to assess selectivity.

-

Methodology:

-

Membrane Preparation: Homogenates of brain tissue (e.g., rat or human cortex) rich in the target receptor are prepared.

-

Incubation: The membrane homogenates are incubated with a specific radioligand for the α7 nAChR (e.g., [3H]A-585539 or [3H]methyllycaconitine) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Functional Assays in Xenopus Oocytes

-

Objective: To assess the functional potency (EC50) and efficacy of this compound as an agonist at the α7 nAChR.

-

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and microinjected with cRNA encoding the subunits of the human or rat α7 nAChR.

-

Two-Electrode Voltage Clamp: After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Drug Application: Increasing concentrations of this compound are applied to the oocyte, and the resulting ion currents are recorded.

-

Data Analysis: The peak current response or total charge transfer is plotted against the drug concentration to determine the EC50 value. Efficacy is often expressed as a percentage of the response to a saturating concentration of the endogenous agonist, acetylcholine.

-

Caption: Workflow for assessing this compound function in Xenopus oocytes.

Western Blot Analysis of Signaling Proteins

-

Objective: To measure the effect of this compound on the phosphorylation state of key signaling proteins like ERK, CREB, and GSK3β.

-

Methodology:

-

Cell Culture and Treatment: Neuronal cell cultures (e.g., PC-12 cells or primary cortical cultures) are treated with this compound for various times and at different concentrations.

-

Protein Extraction: The cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-ERK, anti-ERK).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is visualized using a chemiluminescent substrate.

-

Quantification: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the change in protein activation.

-

Neuroprotective and Cognitive-Enhancing Effects

Preclinical studies in animal models have demonstrated the neuroprotective and cognitive-enhancing properties of this compound.

-

Neuroprotection in Parkinson's Disease Models: In rat models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound has been shown to protect against the degeneration of nigrostriatal dopamine neurons. This neuroprotective effect is associated with an increase in the levels of the dopamine transporter (DAT) and an improvement in both basal and nicotine-stimulated dopamine release in the striatum.

-

Cognitive Enhancement in Alzheimer's Disease Models: In transgenic mouse models of Alzheimer's disease, continuous infusion of this compound has been found to reduce the hyperphosphorylation of tau protein. Furthermore, this compound has been shown to improve performance in various cognitive tasks in animal models, including tests of social recognition and inhibitory avoidance.

Conclusion

This compound is a selective α7 nAChR agonist with a well-characterized mechanism of action in neurons. Its ability to activate the α7 nAChR and subsequently modulate downstream signaling pathways, including the ERK/CREB and GSK3β/tau pathways, provides a strong rationale for its potential therapeutic utility in neurological and psychiatric disorders characterized by cognitive impairment and neurodegeneration. The data from in vitro and in vivo studies collectively support the continued investigation of this compound and other selective α7 nAChR agonists as promising therapeutic agents.

References

Abt-107: A Comprehensive Technical Guide to its Binding Affinity for the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Abt-107 for the α7 nicotinic acetylcholine receptor (nAChR). It is designed to serve as a core resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. This document details the quantitative binding characteristics of this compound, elaborates on the experimental methodologies used for its characterization, and illustrates the key signaling pathways associated with α7 nAChR activation.

Quantitative Binding Affinity of this compound for α7 nAChR

This compound exhibits a high and selective binding affinity for the α7 nAChR. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its binding and functional potency.

Table 1: Radioligand Binding Affinity of this compound for α7 nAChR

| Radioligand | Preparation | Species | Ki (nM) |

| [3H]A-585539 | Rat Cortex | Rat | 0.2 - 0.6 |

| [3H]A-585539 | Human Cortex | Human | 0.2 - 0.6 |

| [3H]Methyllycaconitine (MLA) | Rat Cortex | Rat | 7 |

Table 2: Functional Potency of this compound at α7 nAChR

| Assay Type | System | Species | Parameter | Value (nM) | Efficacy (% of ACh) |

| Two-Electrode Voltage Clamp | Xenopus Oocytes | Human | EC50 | 50 - 90 | ~80% |

| Two-Electrode Voltage Clamp | Xenopus Oocytes | Rat | EC50 | 50 - 90 | ~80% |

| Calcium Flux | IMR-32 cells (in presence of a PAM) | Human | EC50 | Potent | - |

| ERK Phosphorylation | Differentiated PC-12 cells (in presence of a PAM) | Rat | EC50 | Potent | - |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's interaction with the α7 nAChR.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for the α7 nAChR using a competitive radioligand binding assay with rat brain tissue.

1. Materials and Reagents:

-

Radioligand: [3H]A-585539 or [3H]Methyllycaconitine (MLA)

-

Tissue: Whole rat cortex, dissected and stored at -80°C

-

Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 1 µM MLA or 10 µM nicotine

-

Test Compound: this compound, prepared in a concentration series

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

2. Membrane Preparation:

-

Thaw rat cortex on ice and homogenize in 10 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

3. Binding Assay:

-

In a 96-well plate, combine:

-

100 µL of membrane preparation

-

50 µL of radioligand at a final concentration close to its Kd

-

50 µL of either binding buffer (for total binding), non-specific binding control, or the test compound (this compound) at various concentrations.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is used to measure the functional activity of this compound as an agonist at the α7 nAChR expressed in Xenopus oocytes.

1. Materials and Reagents:

-

Xenopus laevis oocytes

-

cRNA encoding the human or rat α7 nAChR subunit

-

Barth's Solution: 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4, supplemented with antibiotics.

-

Recording Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4.

-

Electrodes: Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Agonist: Acetylcholine (ACh) and this compound.

-

Antagonist: Methyllycaconitine (MLA).

-

Two-electrode voltage clamp amplifier and data acquisition system.

2. Oocyte Preparation and Injection:

-

Surgically remove oocytes from an anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject each oocyte with 50 nL of α7 nAChR cRNA (approximately 50 ng).

-

Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

3. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply the agonist (ACh or this compound) at various concentrations to the perfusion solution.

-

Record the inward currents evoked by the agonist application.

-

To confirm the response is mediated by α7 nAChRs, co-apply the specific antagonist MLA.

4. Data Analysis:

-

Measure the peak amplitude of the inward current for each agonist concentration.

-

Normalize the current responses to the maximal response elicited by a saturating concentration of ACh.

-

Plot the normalized current response against the logarithm of the agonist concentration.

-

Determine the EC50 and the maximal efficacy (Emax) by fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay in IMR-32 Cells

This assay measures the ability of this compound to induce calcium influx through α7 nAChRs in a human neuroblastoma cell line.

1. Materials and Reagents:

-

IMR-32 cells

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Positive Allosteric Modulator (PAM): PNU-120596 or A-867744.

-

Agonist: this compound.

-

Antagonist: Methyllycaconitine (MLA).

-

Pluronic F-127

-

Fluorescent plate reader with an injection system.

2. Cell Culture and Plating:

-

Culture IMR-32 cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates for 24-48 hours.

3. Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in the assay buffer.

-

Remove the culture medium from the wells and add the loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with the assay buffer to remove excess dye.

4. Calcium Flux Measurement:

-

Place the plate in the fluorescent plate reader and allow it to equilibrate.

-

To enhance the α7 nAChR response, pre-incubate the cells with a PAM for 5-10 minutes.

-

Establish a baseline fluorescence reading.

-

Inject this compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

To confirm the specificity of the response, pre-incubate cells with MLA before the addition of the PAM and this compound.

5. Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximal response.

-

Plot the normalized response against the logarithm of the this compound concentration to determine the EC50.

ERK Phosphorylation Assay in PC-12 Cells

This Western blot-based assay assesses the downstream signaling effects of α7 nAChR activation by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

1. Materials and Reagents:

-

PC-12 cells

-

Cell Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and antibiotics.

-

Differentiation Medium: Low-serum medium containing nerve growth factor (NGF).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

Positive Allosteric Modulator (PAM): PNU-120596 or A-867744.

-

Agonist: this compound.

-

Antagonist: Methyllycaconitine (MLA).

-

SDS-PAGE gels and buffers.

-

PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

2. Cell Culture and Treatment:

-

Culture PC-12 cells in a humidified incubator at 37°C with 5% CO2.

-

For differentiation, plate the cells and treat with NGF in differentiation medium for 5-7 days.

-

Serum-starve the differentiated cells for 4-6 hours before treatment.

-

Pre-treat the cells with a PAM for 10 minutes.

-

Stimulate the cells with various concentrations of this compound for 5-15 minutes. For antagonist studies, pre-incubate with MLA before PAM and agonist addition.

3. Western Blotting:

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.

4. Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

-

Plot the normalized phospho-ERK levels against the logarithm of the this compound concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by α7 nAChR and the workflows of the described experimental procedures.

Caption: Simplified signaling pathway of α7 nAChR activation by this compound.

Caption: Workflow for the α7 nAChR radioligand binding assay.

Caption: Workflow for the two-electrode voltage clamp (TEVC) assay.

Abt-107: A Deep Dive into a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-107 is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery.[1] The α7 nAChR is implicated in a variety of physiological processes, including learning, memory, and inflammation, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological profile, mechanism of action, and effects in various in vitro and in vivo models.

Core Data Summary

Table 1: In Vitro Binding Affinity of this compound

| Receptor/Transporter | Ligand | Tissue Source | Ki (nM) | Reference |

| α7 nAChR | [3H]A-585539 | Rat Cortex | 0.2 | Malysz et al., 2010 |

| α7 nAChR | [3H]A-585539 | Human Cortex | 0.6 | Malysz et al., 2010 |

| α7 nAChR | [3H]Methyllycaconitine (MLA) | Rat Cortex | 7 | Malysz et al., 2010 |

| Non-α7 nAChRs and other receptors | Various | - | >100-fold selectivity | Malysz et al., 2010 |

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Cell/Tissue | Species | EC50 (nM) | Efficacy (% of ACh) | Reference |

| Current Response (Total Charge) | Xenopus oocytes expressing α7 nAChR | Human | 50-90 | ~80% | Malysz et al., 2010 |

| Current Response (Total Charge) | Xenopus oocytes expressing α7 nAChR | Rat | 50-90 | ~80% | Malysz et al., 2010 |

| Ca2+ Influx (with PAM A-867744) | IMR-32 cells | Human | - | - | Malysz et al., 2010 |

| ERK Phosphorylation (with PAM) | Differentiated PC-12 cells | Rat | - | - | Malysz et al., 2010 |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| 6-OHDA-induced Parkinsonism | Rat | 0.25 mg/kg/day | Significantly improved motor deficits | Bordia et al., 2015 |

| Sensory Gating Deficit | DBA/2 Mouse | 0.1 µmol/kg | Significantly improved sensory gating | Bitner et al., 2010 |

| L-Dopa-induced Dyskinesia | MPTP-lesioned Monkey | 0.03-1.0 mg/kg | Decreased LIDs by 40-60% | Quik et al., 2014 |

Table 4: Pharmacokinetic Parameters of this compound in DBA/2 Mice

| Dose (µmol/kg) | Time Post-Dose (min) | Average Plasma Concentration (ng/mL) | Efficacy on Sensory Gating | Reference |

| 0.1 | 30 | 1.1 | Effective | Bitner et al., 2010 |

| 1.0 | 30 | 13.5 | Ineffective | Bitner et al., 2010 |

| 1.0 | 180 | 1.9 | Effective | Bitner et al., 2010 |

Signaling Pathways and Mechanism of Action

Activation of the α7 nAChR by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx of calcium is a critical event that triggers various downstream signaling cascades.

Experimental Protocols

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for α7 nAChRs and other receptors.

-

Methodology:

-

Membrane Preparation: Homogenates of rat or human brain cortex are prepared in a suitable buffer.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]A-585539 for α7 nAChR) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Ki values are calculated using the Cheng-Prusoff equation from IC50 values obtained from competitive binding curves.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To determine the functional potency (EC50) and efficacy of this compound at α7 nAChRs.

-

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human or rat α7 nAChR subunit.

-

Recording: After 2-7 days of incubation, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Drug Application: Oocytes are perfused with increasing concentrations of this compound, and the resulting currents are recorded.

-

Data Analysis: Concentration-response curves are generated, and EC50 and maximal response values are determined.

-

In Vivo Microdialysis for Dopamine Release

-

Objective: To assess the effect of this compound on dopamine release in the striatum.

-

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into the striatum of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline pre-drug levels.

-

Sensory Gating in DBA/2 Mice

-

Objective: To evaluate the effect of this compound on sensory gating deficits.

-

Methodology:

-

Electrode Implantation: Recording electrodes are implanted into the hippocampus of DBA/2 mice.

-

Auditory Stimulus: A paired-click auditory stimulus (S1 and S2) is delivered to the mice.

-

Evoked Potential Recording: Hippocampal evoked potentials (P20-N40 waves) in response to the auditory stimuli are recorded.

-

Gating Ratio Calculation: The ratio of the amplitude of the response to the second stimulus (S2) to the first stimulus (S1) is calculated (T/C ratio). A lower ratio indicates better sensory gating.

-

Drug Administration: this compound is administered, and the T/C ratio is measured at different time points.

-

Conclusion

This compound is a highly selective and potent α7 nAChR agonist with a promising preclinical profile. Its ability to enhance cholinergic transmission and modulate downstream signaling pathways suggests its potential as a therapeutic agent for cognitive deficits and neurodegenerative diseases. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human populations.

References

The Pharmacological Profile of ABT-107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of ABT-107, a selective α7 neuronal nicotinic acetylcholine receptor (nAChR) agonist. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development and neuroscience research.

Introduction

This compound is a novel, potent, and selective full agonist of the α7 neuronal nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various cognitive processes.[1] Activation of these receptors is a promising therapeutic strategy for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] Preclinical evidence suggests that this compound possesses neuroprotective and cognitive-enhancing properties.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating α7 nAChRs. This activation leads to the influx of cations, primarily Ca2+, into the neuron, which in turn modulates various downstream signaling pathways.[1] The selective agonism of this compound at the α7 nAChR is critical to its therapeutic potential, minimizing off-target effects associated with non-selective nicotinic agonists.

Signaling Pathway

The activation of α7 nAChRs by this compound initiates a cascade of intracellular events. A key pathway involves the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB). This signaling cascade is crucial for neuronal survival, synaptic plasticity, and cognitive function.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo preclinical studies.

Receptor Binding and Functional Activity

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| α7 nAChR | Human Cortex | 0.2-0.6 nM | |

| α7 nAChR | Rat Cortex | 7 nM | |

| Selectivity | vs. non-α7 nAChRs | >100-fold | |

| Functional Activity (EC50) | |||

| α7 nAChR | Human (in oocytes) | 50-90 nM | |

| α7 nAChR | Rat (in oocytes) | 50-90 nM |

Pharmacokinetic Parameters

| Species | Route | Bioavailability (%) | CNS Penetration (Brain/Plasma Ratio) | Reference |

| Mouse | Oral | 51.1% | 1 | |

| Rat | Oral | 81.2% | 1 | |

| Monkey | Oral | 40.6% | Not Reported |

Detailed Cmax, Tmax, and AUC data are not publicly available in a consolidated format.

Pharmacodynamic Effects

| Study | Animal Model | Dose (µmol/kg) | Plasma Conc. (ng/mL) | Effect | Reference |

| Sensory Gating | DBA/2 Mice | 0.1 | 1.1 | Significant improvement in sensory gating | |

| Sensory Gating | DBA/2 Mice | 1.0 | 13.5 | Ineffective at 30 min post-dose | |

| Sensory Gating | DBA/2 Mice | 1.0 | 1.9 | Effective at 180 min post-dose |

Key Preclinical Studies and Experimental Protocols

Sensory Gating Deficits in DBA/2 Mice

This study evaluated the effect of this compound on sensory gating deficits, a preclinical model relevant to schizophrenia.

-

Animal Model: Unanesthetized DBA/2 mice, which exhibit a natural deficit in sensory gating.

-

Procedure:

-

A paired auditory stimulus paradigm was used to measure sensory gating.

-

Hippocampal-evoked potentials (P20-N40 waves) were recorded.

-

The ratio of the response to the second (test) stimulus to the first (conditioning) stimulus (T/C ratio) was calculated. A lower T/C ratio indicates better sensory gating.

-

-

Drug Administration: this compound was administered subcutaneously.

-

Data Analysis: T/C ratios were compared between this compound-treated and vehicle-treated groups. The effect of the α7 nAChR antagonist methyllycaconitine was also assessed to confirm the mechanism of action.

Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This study investigated the neuroprotective effects of this compound in a well-established rodent model of Parkinson's disease.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

A unilateral lesion of the nigrostriatal pathway was induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

This lesion leads to a reduction in striatal dopamine and motor deficits, mimicking key features of Parkinson's disease.

-

-

Drug Administration: this compound (0.25 mg/kg/day) was administered via osmotic minipumps for a period of two weeks prior to the 6-OHDA lesion.

-

Behavioral Assessment: Motor function was assessed using tests such as contralateral forelimb use and adjusted stepping.

-

Biochemical Analysis: Post-mortem analysis of the striatum was conducted to measure the levels of the dopamine transporter (DAT), a marker of dopaminergic neuron integrity.

Summary and Future Directions

This compound is a highly selective and potent α7 nAChR agonist with a promising preclinical pharmacological profile. Its ability to improve sensory gating and exert neuroprotective effects in relevant animal models suggests its potential as a therapeutic agent for neurological and psychiatric disorders characterized by cognitive impairment and neuronal loss.

Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in various species, including the determination of key parameters such as Cmax, Tmax, and AUC. Additionally, long-term efficacy and safety studies are necessary to support its potential transition into clinical development. The detailed understanding of its mechanism of action and the downstream signaling pathways will be crucial for identifying relevant biomarkers and patient populations for future clinical trials.

References

Abt-107 and Its Impact on Cholinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-107 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a key component of the cholinergic signaling system implicated in a range of cognitive and neurological processes. This technical guide provides an in-depth analysis of the effects of this compound on cholinergic signaling pathways, consolidating data from preclinical and clinical studies. It details the pharmacological profile of this compound, its mechanism of action, and its downstream effects on intracellular signaling cascades. The guide also presents key experimental methodologies used to characterize this compound and visualizes the complex signaling networks and experimental workflows through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to Cholinergic Signaling and the α7 nAChR

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a crucial role in the central nervous system, modulating processes such as learning, memory, attention, and sensory gating. Nicotinic acetylcholine receptors (nAChRs) are a major class of cholinergic receptors that form ligand-gated ion channels. Among the various nAChR subtypes, the α7 receptor has emerged as a particularly promising therapeutic target due to its high calcium permeability and its involvement in cognitive function and neuroprotection.

Pharmacological Profile of this compound

This compound, chemically known as 5-(6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy]pyridazin-3-yl)-1H-indole, is a highly selective agonist for the α7 nAChR.[1][2] Its selectivity and potency make it a valuable tool for dissecting the role of α7 nAChRs in various physiological and pathological conditions.

Binding Affinity and Potency

Quantitative data from various in vitro studies have established the high affinity and potency of this compound for α7 nAChRs. These findings are summarized in the table below.

| Parameter | Species | Assay Condition | Value | Reference |

| Ki | Rat Cortex | [3H]A-585539 binding | 0.2-0.6 nM | [2] |

| Ki | Human Cortex | [3H]A-585539 binding | 0.2-0.6 nM | [2] |

| Ki | Rat Cortex | [3H]methyllycaconitine (MLA) binding | 7 nM | [2] |

| EC50 | Human α7 nAChRs (Xenopus oocytes) | Total charge measurement | 50-90 nM | |

| EC50 | Rat α7 nAChRs (Xenopus oocytes) | Total charge measurement | 50-90 nM |

Table 1: In Vitro Binding Affinity and Potency of this compound

Selectivity

This compound exhibits a high degree of selectivity for α7 nAChRs, with at least 100-fold lower affinity for other nAChR subtypes and various other neurotransmitter receptors. Functional assays have shown weak or negligible activity at α3β4, chimeric (α6/α3)β4, α4β2, and α4β4 nAChRs, as well as 5-HT3A receptors. This selectivity is crucial for minimizing off-target effects and elucidating the specific functions of the α7 nAChR.

Mechanism of Action and Downstream Signaling Pathways

As an agonist, this compound binds to the α7 nAChR and induces a conformational change that opens the ion channel, leading to an influx of cations, primarily Ca2+ and Na+. This initial event triggers a cascade of downstream intracellular signaling pathways that are critical for its cognitive-enhancing and neuroprotective effects.

Core Signaling Pathway

The activation of α7 nAChRs by this compound initiates a series of molecular events. The influx of calcium acts as a second messenger, activating various kinases and transcription factors.

Caption: this compound mediated α7 nAChR signaling pathway.

Key Downstream Effectors

-

Extracellular Signal-Regulated Kinase (ERK): Acute administration of this compound has been shown to increase the phosphorylation of ERK in the cortex of mice. The ERK pathway is a critical regulator of synaptic plasticity and memory formation.

-

cAMP Response Element-Binding Protein (CREB): Similar to ERK, this compound administration also leads to increased phosphorylation of CREB. CREB is a transcription factor that plays a pivotal role in long-term memory consolidation.

-

Glycogen Synthase Kinase 3β (GSK3β): this compound has been observed to increase the phosphorylation of the inhibitory Ser9 residue of GSK3β. GSK3β is a key kinase involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease. By inhibiting GSK3β, this compound may reduce tau pathology.

Effects on Cholinergic Neurotransmission

Beyond its direct postsynaptic effects, this compound also modulates cholinergic neurotransmission itself. Repeated daily dosing of this compound has been shown to increase extracellular acetylcholine levels in the cortex of rats. This suggests a potential feedback mechanism where activation of α7 nAChRs can enhance the overall tone of the cholinergic system.

Experimental Protocols

The characterization of this compound's effects on cholinergic signaling has relied on a variety of sophisticated experimental techniques.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for α7 nAChRs.

-

Methodology:

-

Prepare membrane homogenates from rat or human cortical tissue.

-

Incubate the membranes with a radiolabeled α7 nAChR ligand, such as [3H]A-585539 or [3H]methyllycaconitine (MLA).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand using rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

-

Caption: Workflow for radioligand binding assay.

In Vivo Microdialysis

-

Objective: To measure extracellular acetylcholine levels in the brain of freely moving animals following this compound administration.

-

Methodology:

-

Surgically implant a microdialysis probe into the desired brain region (e.g., cortex or hippocampus) of the animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline level of acetylcholine.

-

Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the results as a percentage change from the baseline acetylcholine levels.

-

Electrophysiology

-

Objective: To measure the functional effects of this compound on α7 nAChR-mediated currents.

-

Methodology (Xenopus Oocytes):

-

Inject Xenopus oocytes with cRNA encoding human or rat α7 nAChRs.

-

Allow several days for receptor expression.

-

Use a two-electrode voltage-clamp setup to record ionic currents across the oocyte membrane.

-

Perfuse the oocytes with a solution containing increasing concentrations of this compound.

-

Measure the amplitude of the evoked currents to determine the EC50.

-

Therapeutic Implications

The selective activation of α7 nAChRs by this compound has demonstrated therapeutic potential in a variety of preclinical models.

Cognitive Enhancement

This compound has been shown to improve cognitive performance in various animal models, including tasks of working memory, attention, and recognition memory. These effects are consistent with the known role of α7 nAChRs in cognitive processes.

Neuroprotection

Studies have indicated that this compound may have neuroprotective properties. For instance, it has been shown to protect against nigrostriatal damage in a rat model of Parkinson's disease. This neuroprotective effect may be mediated by the anti-inflammatory and anti-apoptotic signaling pathways activated by α7 nAChR stimulation.

Smoking Cessation

Given the role of nicotinic receptors in nicotine addiction, α7 nAChR agonists like this compound have been investigated as potential aids for smoking cessation. This compound has been shown to attenuate the reinstatement of nicotine-seeking behavior in rats, suggesting it may help prevent relapse in smokers.

Conclusion

This compound is a valuable pharmacological tool and a promising therapeutic candidate that acts as a selective agonist at α7 nicotinic acetylcholine receptors. Its ability to potently and selectively activate these receptors triggers a cascade of intracellular signaling events that enhance cognitive function, provide neuroprotection, and modulate cholinergic neurotransmission. The detailed understanding of its mechanism of action and its effects on cholinergic signaling pathways, as outlined in this guide, provides a solid foundation for further research and development in the pursuit of novel treatments for a range of neurological and psychiatric disorders.

References

The Neuroprotective Potential of Abt-107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-107, a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising candidate for the treatment of neurodegenerative diseases. This document provides a comprehensive technical overview of the neuroprotective properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence presented herein supports the potential of this compound to mitigate neuronal damage in preclinical models of Parkinson's and Alzheimer's disease, primarily through the activation of pro-survival signaling cascades and modulation of apoptotic pathways.

Introduction

Neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can slow or halt this degenerative process. The α7 nicotinic acetylcholine receptor (nAChR) has been identified as a critical target for neuroprotection due to its role in neuronal survival, synaptic plasticity, and inflammation. This compound is a potent and selective agonist of the α7 nAChR, and this guide will delve into the scientific evidence supporting its neuroprotective effects.

Quantitative Data on this compound Efficacy

The following table summarizes the key in vitro and in vivo quantitative data demonstrating the efficacy of this compound.

| Parameter | Value | Species/Model | Description |

| Binding Affinity (Ki) | 0.2-7 nM | Rat/Human Cortex | High-affinity binding to the α7 nAChR, indicating potent target engagement. |

| Functional Activity (EC50) | 50-90 nM | Xenopus oocytes expressing human/rat α7 nAChR | Potent activation of the α7 nAChR, leading to downstream signaling. |

| Dopamine Transporter (DAT) Level | ~70% reduction with lesion; significantly increased with this compound treatment | 6-OHDA-lesioned rats | This compound partially prevents the loss of dopaminergic neuron integrity in a Parkinson's disease model.[1][2] |

| Dopamine Release | Significantly improved basal and nicotine-stimulated release | Striatal synaptosomes from 6-OHDA-lesioned rats | This compound enhances dopaminergic function, which is compromised in Parkinson's disease.[1][2] |

Signaling Pathways of this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the activation of downstream signaling cascades that promote cell survival and inhibit apoptosis. The primary pathways implicated are the PI3K/Akt and JAK2/STAT3 pathways, which are known to be modulated by α7 nAChR activation.

PI3K/Akt Signaling Pathway

Activation of the α7 nAChR by this compound is proposed to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell survival. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad, and upregulate the expression of anti-apoptotic proteins like Bcl-2.[3]

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical route for α7 nAChR-mediated neuroprotection. Upon activation by this compound, the α7 nAChR can recruit and activate JAK2. Activated JAK2 then phosphorylates STAT3, which translocates to the nucleus and promotes the transcription of anti-apoptotic genes, including Bcl-2.

Experimental Protocols

The neuroprotective effects of this compound have been evaluated in various in vitro and in vivo models. Below are detailed methodologies for two key experimental paradigms.

In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is used to simulate the dopaminergic neurodegeneration observed in Parkinson's disease.

References

- 1. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy and Mechanism of Action of Abt-107 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-107 is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in various central nervous system functions. As a potential therapeutic agent, its in vivo properties have been characterized in several rodent models of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its efficacy, pharmacokinetic profile, and mechanism of action in rodent models of Parkinson's disease, Alzheimer's disease, sensory gating deficits, and nicotine addiction. The information is intended to provide researchers and drug development professionals with a detailed understanding of the preclinical evidence supporting the investigation of this compound.

Efficacy of this compound in Rodent Models

This compound has demonstrated therapeutic potential across a range of rodent models, suggesting its utility in treating conditions with underlying cholinergic deficits.

Parkinson's Disease Model

In a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, chronic administration of this compound has been shown to ameliorate motor deficits. Treatment with this compound improved contralateral forelimb use and adjusted stepping, which are measures of parkinsonism in this model.

Table 1: Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease

| Outcome Measure | Vehicle-Treated Lesioned | This compound-Treated Lesioned (0.25 mg/kg/day) | Notes |

| nAChR-Mediated Dopamine Release (reduction vs. intact side) | ~80% reduction | 38% reduction | This compound significantly attenuated the loss of dopamine release capacity. |

| Striatal Dopamine Transporter (DAT) Levels | Significantly reduced | Significantly increased vs. vehicle | The magnitude of the effect was similar to that observed with nicotine treatment. |

| Motor Function (Contralateral Forelimb Use & Adjusted Stepping) | Impaired | Significantly improved at all weeks tested | This compound treatment led to a significant improvement in motor behaviors. |

Alzheimer's Disease Model

In transgenic mouse models of Alzheimer's disease that develop both amyloid and tau pathology, this compound has been shown to reduce the hyperphosphorylation of tau protein. While specific quantitative data from published studies are limited, this finding suggests a potential disease-modifying effect by targeting a key pathological hallmark of the disease.

Sensory Gating Deficit Model

This compound has been evaluated for its ability to ameliorate sensory gating deficits in the DBA/2 mouse model, which exhibits naturally occurring auditory sensory gating deficits relevant to schizophrenia.

Table 2: Efficacy of this compound in a DBA/2 Mouse Model of Sensory Gating Deficits

| Dose (Intraperitoneal) | Plasma Concentration | Outcome |

| 0.1 µmol/kg | 1.1 ng/mL | Significantly improved sensory gating (lowered T/C ratios) |

| 1.0 µmol/kg | 13.5 ng/mL | Ineffective at 30 minutes post-administration |

| 1.0 µmol/kg | 1.9 ng/mL | Effective at 180 minutes post-administration |

Nicotine Reinstatement Model

In a rat model of nicotine relapse, this compound has been shown to attenuate nicotine-seeking behavior, suggesting its potential as a smoking cessation aid.

Table 3: Efficacy of this compound in a Rat Model of Nicotine Reinstatement

| Dose (Intraperitoneal) | Active Lever Responses (Mean ± SEM) | Inactive Lever Responses (Mean ± SEM) | Statistical Significance (Treatment x Lever Interaction) |

| Vehicle | 25 ± 3 | 5 ± 1 | p < 0.01 |

| 0.03 mg/kg | 15 ± 2 | 4 ± 1 | |

| 0.3 mg/kg | 10 ± 2 | 3 ± 1 |

Pharmacokinetics of this compound in Rodents

Detailed pharmacokinetic parameters for this compound in rodents are not extensively reported in the public domain. However, available information indicates good bioavailability and central nervous system penetration.

Table 4: Summary of this compound Pharmacokinetic Properties in Rodents

| Parameter | Value | Species | Notes |

| Bioavailability | Information not available | Rat, Mouse | |

| Cmax | Information not available | Rat, Mouse | |

| Tmax | Information not available | Rat, Mouse | |

| AUC | Information not available | Rat, Mouse | |

| Brain/Plasma Ratio | ~1 | Rodents | Indicates good penetration of the blood-brain barrier. |

Experimental Protocols

6-OHDA-Induced Model of Parkinson's Disease in Rats

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Pre-treatment: To protect noradrenergic neurons, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA administration.

-

Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle (MFB). The injection is performed slowly over several minutes, and the needle is left in place for a few minutes post-injection to allow for diffusion.

-

Drug Administration: this compound (e.g., 0.25 mg/kg/day) or vehicle is administered via osmotic minipumps implanted subcutaneously.

-

Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (for forelimb use asymmetry) and the adjusting step test.

-

Neurochemical Analysis: Post-mortem, striatal tissue is collected for analysis of dopamine and its metabolites by HPLC, and for dopamine transporter (DAT) levels by autoradiography or Western blot.

Sensory Gating in DBA/2 Mice

-

Animal Model: Adult male DBA/2 mice, which exhibit a natural deficit in sensory gating, are used.

-

Electrode Implantation: Mice are surgically implanted with recording electrodes in the hippocampus and a reference electrode over the cerebellum.

-

Auditory Gating Paradigm (P20-N40): The sensory gating response is measured by recording auditory evoked potentials to a paired-click stimulus. Two identical auditory stimuli (S1 and S2) are presented with a 500 ms inter-stimulus interval. The amplitude of the P20-N40 wave of the evoked potential is measured for both the conditioning (S1) and the test (S2) stimulus. The ratio of the S2 amplitude to the S1 amplitude (T/C ratio) is calculated as a measure of sensory gating. A higher ratio indicates poorer gating.

-

Drug Administration: this compound is administered intraperitoneally at various doses prior to the recording session.

Nicotine Self-Administration and Reinstatement in Rats

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein for nicotine self-administration.

-

Nicotine Self-Administration: Rats are trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) in operant conditioning chambers. Sessions are typically conducted daily until stable responding is achieved.

-

Extinction: Following acquisition, lever pressing is extinguished by replacing the nicotine solution with saline.

-

Reinstatement: Once responding is extinguished, reinstatement of nicotine-seeking behavior is triggered by a priming injection of nicotine or presentation of cues previously associated with nicotine delivery.

-

Drug Administration: this compound or vehicle is administered prior to the reinstatement session to assess its effect on nicotine-seeking behavior.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively activating α7 nAChRs. This activation leads to the influx of calcium ions, which in turn triggers downstream intracellular signaling cascades.

α7 nAChR Signaling Pathway

The binding of this compound to the α7 nAChR initiates a signaling cascade that involves the activation of several key protein kinases, ultimately leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and neuroprotection.

Caption: Signaling cascade initiated by this compound binding to the α7 nAChR.

Experimental Workflow for Assessing Protein Phosphorylation

The phosphorylation status of key signaling proteins like ERK1/2 and CREB can be assessed by Western blotting.

Abt-107: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Alzheimer's Disease Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta plaques and hyperphosphorylated tau tangles. One therapeutic strategy has focused on modulating cholinergic neurotransmission. Abt-107 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. Research into this compound has explored its potential to ameliorate cognitive deficits and impact the underlying pathology of AD through the activation of pro-cognitive and neuroprotective signaling pathways. This document provides a comprehensive technical overview of the preclinical data on this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by binding to and activating the α7 nAChR. This activation leads to a cascade of downstream signaling events that are believed to be beneficial in the context of Alzheimer's disease. The primary mechanism involves the influx of calcium ions upon receptor activation, which in turn modulates the activity of several intracellular signaling pathways.

Key downstream effects of this compound-mediated α7 nAChR activation include:

-

Activation of Pro-Cognitive Signaling: this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), two key proteins involved in synaptic plasticity and memory formation.[1][2]

-

Modulation of Tau Phosphorylation: The compound can increase the phosphorylation of glycogen synthase kinase-3β (GSK3β) at its inhibitory Ser9 residue.[2] Since GSK3β is a primary kinase responsible for the hyperphosphorylation of tau protein, this inhibitory phosphorylation by this compound can lead to a reduction in pathological tau hyperphosphorylation, a hallmark of Alzheimer's disease.[1]

-

Increased Acetylcholine Release: Repeated administration of this compound has been demonstrated to increase the extracellular levels of acetylcholine in the cortex, which may help to compensate for the cholinergic deficits observed in AD.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species/System | Radioligand | Value | Reference |

| Binding Affinity (Ki) | Rat Cortex | [³H]A-585539 | 0.2-0.6 nM | |

| Human Cortex | [³H]A-585539 | 0.2-0.6 nM | ||

| Rat Cortex | [³H]methyllycaconitine (MLA) | 7 nM | ||

| Functional Activity (EC₅₀) | Human α7 nAChR (Xenopus oocytes) | - | 50-90 nM | |

| Rat α7 nAChR (Xenopus oocytes) | - | 50-90 nM |

Table 2: Pharmacokinetic Properties of this compound

| Species | Route of Administration | Bioavailability (%) | CNS Penetration (Brain/Plasma Ratio) | Reference |

| Mouse | Oral | 51.1 | ~1 | |

| Intraperitoneal | 100 | ~1 | ||

| Rat | Oral | 81.2 | ~1 | |

| Intraperitoneal | 100 | ~1 | ||

| Monkey | Oral | 40.6 | Not Reported | |

| Intramuscular | 100 | Not Reported |

Table 3: Preclinical Efficacy of this compound in Cognitive and Neuropathological Models

| Model | Species | Dosing Regimen | Key Findings | Reference |

| Delayed Matching to Sample | Monkey | Not Specified | Improved cognition | |

| Social Recognition | Rat | Not Specified | Improved cognition | |

| Two-Trial Inhibitory Avoidance | Mouse | Not Specified | Improved cognition | |

| ERK1/2 and CREB Phosphorylation | Mouse | 0.01-1 µmol/kg i.p. | Dose-dependent increase in phosphorylation | |

| GSK3β Phosphorylation & p-tau Reduction | Mouse | 0.01, 0.1, and 1.0 mg/kg i.p. | Increased S⁹-GSK3β and decreased p-tau in cortex and hippocampus | |

| Tau Hyperphosphorylation | APP-tau Transgenic Mouse | 5 mg/kg/day continuous infusion | Attenuated tau hyperphosphorylation | |

| Cortical Acetylcholine Release | Rat | 1, 3 µmol/kg i.p. daily for 3 days | Significant, dose-dependent increase in ACh release |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.

-

Tissue Preparation: Cortical tissue from rats or humans is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction.

-

Assay: The membrane preparations are incubated with a specific radioligand for the α7 nAChR (e.g., [³H]A-585539 or [³H]methyllycaconitine) and varying concentrations of this compound.

-

Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Activity in Xenopus Oocytes

-

Objective: To measure the functional potency (EC₅₀) of this compound at α7 nAChRs.

-

Procedure:

-

Xenopus laevis oocytes are injected with cRNA encoding for human or rat α7 nAChRs.

-

After a period of expression, the oocytes are voltage-clamped.

-

This compound at various concentrations is applied to the oocytes, and the resulting ion currents are recorded.

-

-

Data Analysis: The EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response, is determined from the concentration-response curve.

Western Blotting for Phosphorylated Proteins (ERK, CREB, GSK3β)

-

Objective: To quantify the effect of this compound on the phosphorylation state of key signaling proteins.

-

Procedure:

-

Mice are administered this compound or vehicle control.

-

At a specified time point, brain tissue (cortex and hippocampus) is rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors.

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK, CREB, and GSK3β (Ser9), as well as antibodies for the total protein levels.

-

After washing, the membranes are incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

-

-

Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the change in phosphorylation.

Rat Social Recognition Test

-

Objective: To assess the effect of this compound on short-term recognition memory.

-

Procedure:

-

An adult rat is habituated to an open-field arena.

-

During a first trial, a juvenile rat is introduced into the arena, and the time the adult rat spends investigating the juvenile is recorded.

-

After a retention interval, the same juvenile rat (familiar) and a novel juvenile rat are introduced.

-

The time the adult rat spends investigating each juvenile is recorded.

-

-

Data Analysis: A discrimination index is calculated based on the time spent exploring the novel versus the familiar juvenile. An improvement in this index in this compound-treated animals compared to controls indicates enhanced recognition memory.

Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound activation of the α7 nAChR.

Experimental Workflow for Preclinical Cognitive Testing

References

Investigating Abt-107 in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of Abt-107, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in various models of Parkinson's disease. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Concepts and Mechanism of Action

This compound has been evaluated for its potential therapeutic effects in Parkinson's disease, primarily focusing on two key areas: the alleviation of L-Dopa-induced dyskinesias (LIDs) and its neuroprotective properties. The primary mechanism of action of this compound is the selective activation of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor is implicated in various neuronal functions, and its modulation is thought to offer therapeutic benefits in neurodegenerative disorders.

Signaling Pathway for this compound in Neuroprotection

The neuroprotective effects of this compound are linked to the enhancement of dopaminergic function. In animal models, this compound has been shown to increase the levels of the dopamine transporter (DAT), a marker for the integrity of dopaminergic neurons, and improve both basal and nicotine-stimulated dopamine release in the striatum.[2][3]

Caption: Proposed neuroprotective mechanism of this compound.

Efficacy in Parkinson's Disease Models

Reduction of L-Dopa-Induced Dyskinesias (LIDs) in a Primate Model

Studies in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned monkeys, a well-established primate model of Parkinson's disease, have demonstrated the efficacy of this compound in reducing LIDs.

Table 1: Effect of Oral this compound on L-Dopa-Induced Dyskinesias in MPTP-Lesioned Monkeys

| Dose (mg/kg) | Reduction in LIDs | Key Observations | Reference |

| 0.03 - 1.0 | 40-60% | A dose-dependent reduction was observed. | |

| 0.10 | ~50% (maximal) | This dose provided the maximal reduction in LIDs. | |

| - | No tolerance | Efficacy was maintained upon subsequent readministration after a washout period. | |

| - | No effect on parkinsonism | This compound did not worsen the underlying parkinsonian symptoms. |

Neuroprotective Effects in a Rodent Model

In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, this compound demonstrated significant neuroprotective effects.

Table 2: Neuroprotective and Functional Effects of this compound in 6-OHDA-Lesioned Rats

| Treatment | Outcome Measure | Result | Reference |

| This compound (0.25 mg/kg/day) | Contralateral Forelimb Use | Significant improvement | |

| Adjusted Stepping | Significant improvement | ||

| Striatal DAT Levels | Significantly increased in the lesioned striatum | ||

| Basal Dopamine Release | Significantly improved in the lesioned striatum | ||

| Nicotine-Stimulated Dopamine Release | Significantly improved in the lesioned striatum |

Experimental Protocols

MPTP-Induced Parkinsonism in Monkeys

This protocol is designed to induce a stable parkinsonian state and subsequent L-Dopa-induced dyskinesias in monkeys.

References

- 1. The α7 nicotinic receptor agonist this compound decreases L-Dopa-induced dyskinesias in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Abt-107: A Technical Guide on its Potential in Schizophrenia Treatment Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive impairment remains a significant unmet medical need in the treatment of schizophrenia. The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target to address these deficits. This technical guide provides an in-depth overview of Abt-107, a selective α7 nAChR agonist, and its potential application in schizophrenia treatment models. We consolidate preclinical data, detail experimental methodologies, and visualize key signaling pathways to offer a comprehensive resource for the scientific community. While clinical trial data for this compound in schizophrenia is not publicly available, the preclinical evidence warrants further investigation into its therapeutic utility.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily manage positive symptoms, cognitive deficits in domains such as attention, working memory, and executive function are persistent and significantly impact daily functioning. The cholinergic system, particularly the α7 nAChR, is heavily implicated in the regulation of these cognitive processes.[1][2] Genetic linkage studies have also associated the α7 nAChR gene (CHRNA7) with schizophrenia, further strengthening its relevance as a therapeutic target.

This compound is a potent and selective agonist for the α7 nAChR.[3][4] Its ability to modulate downstream signaling cascades and improve cognitive-related behaviors in animal models suggests its potential to ameliorate the cognitive impairments associated with schizophrenia.[1] This document synthesizes the available preclinical data on this compound, providing a technical foundation for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Tissue/System | Value | Reference |

| Binding Affinity (Ki) | ||||

| α7 nAChR (vs. [3H]A-585539) | Rat | Cortex | 0.2-0.6 nM | |

| α7 nAChR (vs. [3H]A-585539) | Human | Cortex | 0.2-0.6 nM | |

| α7 nAChR (vs. [3H]MLA) | Rat/Human | Cortex | 7 nM | |

| Functional Potency (EC50) | ||||

| α7 nAChR Current Response | Human | Xenopus Oocytes | 50-90 nM | |

| α7 nAChR Current Response | Rat | Xenopus Oocytes | 50-90 nM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Dosage | Effect | Reference |

| Sensory Gating (Paired Auditory Stimulus) | DBA/2 Mice | 0.1 µmol/kg | Significantly improved sensory gating (lowered T/C ratio) | |

| DBA/2 Mice | 1.0 µmol/kg | Ineffective at 30 min post-administration, effective at 180 min | ||

| Neurotransmitter Release | Sprague-Dawley Rats | 1, 3 µmol/kg (i.p., daily for 3 days) | Dose-dependent increase in acetylcholine release | |

| Downstream Signaling | Mice | 0.01-1 µmol/kg (i.p.) | Dose-dependent increase in ERK1/2 and CREB phosphorylation | |

| Mice | 0.01, 0.1, 1.0 mg/kg (i.p.) | Increased S9-GSK3β phosphorylation and decreased p-tau | ||

| Neuroprotection (6-OHDA Lesion) | Sprague-Dawley Rats | 0.25 mg/kg/day (minipump) | Significantly increased striatal dopamine transporter (DAT) levels in the lesioned striatum and improved motor behavior |

Table 3: Pharmacokinetic Properties of this compound

| Species | Bioavailability (Oral) | Bioavailability (Intraperitoneal) | CNS Penetration (Brain/Plasma Ratio) | Reference |

| Mouse | 51.1% | 100% | 1 | |

| Rat | 81.2% | 100% | 1 | |

| Monkey | 40.6% | 100% | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used to evaluate this compound in models relevant to schizophrenia.

Sensory Gating Deficits in DBA/2 Mice

Sensory gating, the ability to filter out irrelevant sensory information, is impaired in individuals with schizophrenia. The DBA/2 mouse strain exhibits a natural deficit in sensory gating, making it a relevant model.

-

Animal Model: DBA/2 mice are used due to their inherent sensory gating deficits.

-

Paradigm: A paired-click auditory evoked potential paradigm is employed. Two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval.

-

Recording: Electrodes are placed to record hippocampal evoked potentials, specifically the P20-N40 waves.

-

Measurement: The ratio of the amplitude of the response to the second stimulus (test, T) to the first stimulus (conditioning, C) (T/C ratio) is calculated. A higher T/C ratio indicates poorer sensory gating.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at varying doses and time points before the auditory paradigm.

-

Outcome: A significant reduction in the T/C ratio following this compound administration indicates an improvement in sensory gating.

Neuroprotection in the 6-Hydroxydopamine (6-OHDA) Lesion Model

While primarily a model for Parkinson's disease, the 6-OHDA model is used to assess the neuroprotective effects of compounds on dopaminergic neurons, which are also implicated in the pathophysiology of schizophrenia.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Procedure:

-

Rats are implanted with osmotic minipumps for continuous administration of this compound or vehicle.

-